N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14944162
InChI: InChI=1S/C23H27N3O4S/c1-30-20-7-8-22-19(17-20)9-13-25(22)16-12-24-23(27)18-10-14-26(15-11-18)31(28,29)21-5-3-2-4-6-21/h2-9,13,17-18H,10-12,14-16H2,1H3,(H,24,27)
SMILES:
Molecular Formula: C23H27N3O4S
Molecular Weight: 441.5 g/mol

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide

CAS No.:

Cat. No.: VC14944162

Molecular Formula: C23H27N3O4S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide -

Specification

Molecular Formula C23H27N3O4S
Molecular Weight 441.5 g/mol
IUPAC Name 1-(benzenesulfonyl)-N-[2-(5-methoxyindol-1-yl)ethyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C23H27N3O4S/c1-30-20-7-8-22-19(17-20)9-13-25(22)16-12-24-23(27)18-10-14-26(15-11-18)31(28,29)21-5-3-2-4-6-21/h2-9,13,17-18H,10-12,14-16H2,1H3,(H,24,27)
Standard InChI Key ZXKRMDJQWQDTPE-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Indole moiety: A bicyclic aromatic system with a methoxy substitution at the 5-position, contributing to electron-rich aromaticity and potential π-π stacking interactions.

  • Piperidine ring: A six-membered saturated heterocycle with a carboxamide group at the 4-position, enabling conformational flexibility and hydrogen bonding .

  • Sulfonamide group: A phenylsulfonyl substituent linked to the piperidine nitrogen, enhancing solubility and modulating biological activity.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC23H27N3O4S\text{C}_{23}\text{H}_{27}\text{N}_3\text{O}_4\text{S}
Molecular Weight441.5 g/mol
CAS Number1374529-84-6
DensityNot reported-
Melting/Boiling PointsNot reported-

The absence of reported melting/boiling points and density underscores the need for further experimental characterization .

Spectroscopic Characterization

While explicit spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous compounds suggest:

  • Mass Spectrometry: A molecular ion peak at m/z 441.5, with fragmentation patterns arising from cleavage of the sulfonamide bond and indole ring .

  • UV-Vis Spectroscopy: Absorption maxima near 280–300 nm due to the indole chromophore.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide likely involves multi-step organic reactions, as inferred from related compounds:

  • Indole Alkylation:

    • Reaction of 5-methoxyindole with 1,2-dibromoethane to introduce the ethyl linker.

  • Piperidine Functionalization:

    • Sulfonylation of 4-piperidinecarboxamide using benzenesulfonyl chloride.

  • Coupling Reaction:

    • Amide bond formation between the alkylated indole and sulfonylated piperidine via carbodiimide-mediated coupling.

Purification typically employs chromatography or recrystallization, though specific conditions remain undocumented.

Chemical Reactivity

The compound’s functional groups dictate its reactivity:

  • Piperidine Ring: Susceptible to nucleophilic substitution at the carboxamide group under basic conditions.

  • Sulfonamide Group: Hydrolyzes in acidic media to yield sulfonic acid and amine derivatives .

  • Indole Moiety: Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at the 3-position.

ActivityProposed MechanismSupporting Evidence
Neuroprotection5-HT receptor modulationAnalog studies
Anti-InflammatoryCOX-2 inhibitionSulfonamide pharmacology
AntiproliferativeKinase pathway disruptionPiperidine derivatives

Pharmacokinetics and Toxicity

Predictive data based on physicochemical properties suggest:

  • Absorption: Moderate oral bioavailability due to the sulfonamide’s polarity.

  • Metabolism: Hepatic oxidation of the indole and piperidine moieties via cytochrome P450 enzymes .

  • Toxicity: Potential hepatotoxicity from reactive metabolites; requires in vivo validation.

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s scaffold offers multiple sites for derivatization:

  • Indole Modifications: Introduction of halogens or alkyl groups to enhance receptor affinity.

  • Sulfonamide Replacement: Testing alternative sulfonyl groups to improve solubility .

  • Piperidine Substituents: Exploring stereochemical variations to optimize target selectivity.

Drug Delivery Considerations

Formulation strategies may include:

  • Nanoparticle Encapsulation: To enhance bioavailability of the hydrophobic core.

  • Prodrug Design: Masking the sulfonamide as a phosphate ester for sustained release .

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